4-(4-ethynylphenyl)-1H-Pyrazole
Description
Significance of Pyrazole (B372694) Scaffold in Chemical Research
The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is considered a "privileged structure" in medicinal chemistry. bohrium.comnih.gov This designation stems from its ability to serve as a versatile framework in the design of compounds that can interact with a wide array of biological targets with high affinity and selectivity. bohrium.com The pyrazole ring's unique electronic and steric properties, including its aromaticity and capacity for hydrogen bonding, make it a crucial component in the development of therapeutic agents. nih.govglobalresearchonline.net Its structural versatility and synthetic accessibility have made it a cornerstone in drug discovery, leading to the development of numerous approved drugs for treating a variety of medical conditions. ijrpr.comtandfonline.com Pyrazole-based molecules have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. globalresearchonline.netijrpr.com
Overview of Heterocyclic Compounds in Advanced Chemistry
Heterocyclic compounds are a vast and diverse class of organic molecules that are fundamental to numerous scientific and industrial fields. numberanalytics.com These cyclic compounds are characterized by the presence of at least one atom other than carbon, known as a heteroatom (commonly nitrogen, oxygen, or sulfur), within their ring structure. britannica.com The inclusion of heteroatoms imparts unique physical and chemical properties that distinguish them from their carbocyclic counterparts. britannica.com Heterocyclic compounds are ubiquitous in nature, forming the core structures of many essential biological molecules like vitamins, hormones, and antibiotics. In advanced chemistry, they are indispensable building blocks for the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as conducting polymers and organic semiconductors. numberanalytics.com
Historical Context of Pyrazole Research Trajectories
The history of pyrazole chemistry dates back to 1883, with the first synthesis of a pyrazole derivative by German chemist Ludwig Knorr. ijrpr.comglobalresearchonline.net Knorr's pioneering work, which involved the condensation of acetoacetic ester with phenylhydrazine, laid the groundwork for the extensive exploration of this class of compounds. globalresearchonline.net The first natural pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds. orientjchem.orgsphinxsai.com Throughout the 20th century, research into pyrazoles expanded significantly as their potential applications in medicine became increasingly apparent. ijrpr.com This led to the development of a wide range of synthetic methodologies and the discovery of numerous pyrazole-containing compounds with significant biological activities. sphinxsai.com
Chemical Profile of 4-(4-ethynylphenyl)-1H-pyrazole
The compound this compound is a notable derivative that combines the pyrazole scaffold with a reactive ethynylphenyl group. This unique combination of functional groups makes it a valuable building block in various areas of chemical synthesis.
Chemical Identifiers and Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₈N₂ |
| Molecular Weight | 168.19 g/mol |
| CAS Number | 1391054-03-9 |
Synthesis and Reactivity
The synthesis of this compound and its substituted analogues, such as 1-methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole, often involves a palladium-catalyzed Sonogashira coupling reaction. This reaction typically couples a terminal alkyne with an aryl or vinyl halide. For instance, the synthesis could involve the reaction of a 4-halophenyl-1H-pyrazole derivative with a protected acetylene, followed by deprotection. The ethynyl (B1212043) group in this compound is a key feature, allowing it to participate in a variety of coupling reactions to form more complex molecules. The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, a characteristic that is significant in its interactions with biological targets. nih.gov
Applications of this compound
The unique structural features of this compound make it a versatile precursor in both medicinal chemistry and materials science.
Role in Medicinal Chemistry
In medicinal chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic properties. The pyrazole core is a well-established pharmacophore, and the ethynylphenyl group provides a reactive handle for bioconjugation or for creating extended π-conjugated systems that can enhance binding to biological targets. bohrium.com The ability of the pyrazole scaffold to act as a bioisosteric replacement for other functional groups further enhances its utility in drug design. bohrium.com
Applications in Materials Science
The presence of the ethynylphenyl group in this compound makes it a promising candidate for applications in materials science. The ethynyl group can be used to construct larger conjugated systems, which are of interest for developing organic semiconductors and other functional materials. The thermal and oxidative stability of the pyrazole ring is also a desirable characteristic for materials applications. arabjchem.org The incorporation of such heterocyclic systems into polymers can lead to materials with novel electronic and optical properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-ethynylphenyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-9-3-5-10(6-4-9)11-7-12-13-8-11/h1,3-8H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWNFCSCCUVRNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies
Transformations Involving the Ethynyl (B1212043) Group
The carbon-carbon triple bond of the ethynyl group is a hub of reactivity, readily participating in addition and coupling reactions.
One of the most powerful methods for elaborating the ethynyl group is through Sonogashira coupling. This palladium-catalyzed cross-coupling reaction enables the formation of a new carbon-carbon bond between the terminal alkyne of 4-(4-ethynylphenyl)-1H-pyrazole and various aryl or vinyl halides. This reaction is fundamental for extending the conjugation of the system and for linking the pyrazole (B372694) core to other aromatic or heterocyclic systems. The general conditions for a Sonogashira coupling involve a palladium catalyst, a copper(I) cocatalyst, and a base.
| Reactant | Coupling Partner | Catalyst System | Solvent | Product |
| This compound | Aryl Iodide | Pd(PPh₃)₄, CuI | Triethylamine | 4-(4-(arylethynyl)phenyl)-1H-pyrazole |
| This compound | Vinyl Bromide | PdCl₂(PPh₃)₂, CuI | THF/H₂O | 4-(4-(vinylethynyl)phenyl)-1H-pyrazole |
The ethynyl group is an excellent dienophile and dipolarophile, making it a valuable handle for cycloaddition reactions. The most prominent of these is the Huisgen 1,3-dipolar cycloaddition of azides to the alkyne, often referred to as "click chemistry." This reaction, typically catalyzed by copper(I), provides a highly efficient and regioselective route to 1,2,3-triazole-containing compounds. This strategy is widely employed for the synthesis of complex molecular architectures and bioconjugates.
Another important cycloaddition is the Diels-Alder reaction, where the ethynyl group can react with a conjugated diene to form a six-membered ring. While less common for simple alkynes compared to activated alkynes, this transformation can be driven by high temperature or pressure, or by using electron-rich dienes.
| Reaction Type | Reactant | Reagent | Catalyst | Product |
| Huisgen Cycloaddition | This compound | Organic Azide | CuSO₄, Sodium Ascorbate | 4-(4-(1-substituted-1H-1,2,3-triazol-4-yl)phenyl)-1H-pyrazole |
| Diels-Alder Reaction | This compound | 1,3-Butadiene | Heat/Pressure | 4-(4-(2,5-dihydro-1H-pyrrol-3-yl)phenyl)-1H-pyrazole |
Functional Group Interconversions on the Pyrazole Nucleus
The pyrazole ring itself, while aromatic, can be functionalized, particularly at the nitrogen atoms.
Direct formylation of the pyrazole ring can be achieved through methods like the Vilsmeier-Haack reaction. This reaction introduces a carbaldehyde group, typically at the C5 position if the N1 position is unsubstituted. The resulting formyl group is a versatile synthetic handle that can be converted into various other functionalities.
The introduction of a carbonitrile group can be accomplished through methods such as the Sandmeyer reaction if an amino group is first introduced and diazotized, or through palladium-catalyzed cyanation of a halogenated pyrazole precursor.
If a carboxylic acid derivative of the pyrazole is available, standard esterification and amidation protocols can be applied. For instance, N-alkylation of the pyrazole followed by carboxylation at a different position can provide a carboxylic acid precursor. This acid can then be activated, for example with thionyl chloride or a carbodiimide, and reacted with an alcohol or an amine to form the corresponding ester or amide. These reactions are crucial for modulating the pharmacokinetic properties of pyrazole-based drug candidates.
Regioselective Functionalization of Pyrazole Derivatives
Regioselectivity is a key consideration in the functionalization of this compound. The substitution pattern on the pyrazole ring is highly dependent on the reaction conditions and the nature of the substituent already present.
For an N-unsubstituted pyrazole, electrophilic substitution, such as nitration or halogenation, will typically occur at the C4 position. However, since this position is already occupied in the title compound, these reactions would require harsher conditions and may lead to a mixture of products.
Impact of Substituent Electronic Properties on Reactivity
The reactivity of the this compound scaffold is significantly influenced by the electronic properties of substituents on both the pyrazole and the phenyl rings. These substituents can modulate the electron density of the heterocyclic core and the ethynyl group, thereby affecting the molecule's susceptibility to various chemical transformations.
The pyrazole ring itself possesses distinct electronic characteristics. The N1 nitrogen atom is pyrrole-like and can be deprotonated in the presence of a base, while the N2 nitrogen is pyridine-like and basic, reacting with electrophiles. nih.gov Electrophilic substitution reactions are known to occur preferentially at the C4 position of the pyrazole ring, whereas nucleophilic attacks are more common at the C3 and C5 positions. nih.gov
The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at different positions can alter this intrinsic reactivity. For instance, an electron-withdrawing group, such as a bromo substituent on the phenyl ring, increases the electrophilicity at the C3 and C5 positions of the pyrazole core, making them more susceptible to nucleophilic substitution. Conversely, electron-donating groups have been shown to lower the energetic barrier for proton transfer in pyrazole tautomerism, which can influence reaction pathways. mdpi.com
In the context of this compound, substituents on the phenyl ring directly impact the reactivity of the terminal alkyne. An electron-withdrawing group on the phenyl ring will decrease the electron density of the C≡C triple bond, making it more susceptible to nucleophilic attack or cycloaddition reactions. For example, in [3+2] dipolar cycloadditions, ynones with electron-withdrawing groups can affect reaction progress. nih.gov The electronic nature of the substituent also plays a crucial role in transition metal-catalyzed reactions, such as Sonogashira cross-couplings, which are frequently employed to introduce the ethynylphenyl moiety or to further derivatize the alkyne.
Theoretical studies, often employing Density Functional Theory (DFT), have been used to predict how substituents affect reactivity. Calculations of frontier orbital energies (HOMO-LUMO gap), electron density distribution, and molecular electrostatic potential (MEP) maps can reveal the most likely sites for electrophilic or nucleophilic attack. nih.gov For example, MEP analysis of similar pyrazole derivatives has shown that nitro groups act as centers for electrophilic attacks. nih.gov
The following table summarizes the general effects of substituent electronic properties on the reactivity of pyrazole derivatives.
| Substituent Position | Substituent Type | Effect on Reactivity | Predicted Outcome |
| Pyrazole C4 | Electron-Withdrawing Group (e.g., -NO₂) | Decreases electron density at C4. | Deactivates the ring towards electrophilic substitution. |
| Pyrazole C3/C5 | Electron-Donating Group (e.g., -NH₂) | Increases nucleophilicity of the ring. | May facilitate electrophilic attack if C4 is blocked. |
| Phenyl Ring (para) | Electron-Withdrawing Group (e.g., -Br, -NO₂) | Decreases electron density of the ethynyl group; increases acidity of the terminal alkyne proton. | Enhances reactivity towards nucleophilic addition and cycloadditions. |
| Phenyl Ring (para) | Electron-Donating Group (e.g., -OCH₃) | Increases electron density of the ethynyl group. | Enhances reactivity towards electrophilic addition. |
Synthesis of Pyrazole-Fused Heterocyclic Systems
The this compound scaffold is a valuable building block for the synthesis of complex, fused heterocyclic systems. The presence of the reactive ethynyl group ortho to a pyrazole C-H bond (or another functional group) provides a versatile handle for various intramolecular annulation reactions, leading to the formation of diverse polycyclic structures. These fused systems are of significant interest due to their rigid, planar structures and unique electronic properties, making them candidates for applications in materials science and medicinal chemistry. chim.it
A primary strategy for constructing pyrazole-fused systems involves the intramolecular cyclization of appropriately functionalized precursors derived from this compound. This often requires the introduction of a reactive group ortho to the ethynylphenyl substituent on the pyrazole ring, typically at the C5 position.
Common synthetic approaches include:
Annulation via Ortho-Formyl or Ortho-Acetyl Groups: A powerful method involves the transformation of a pyrazole bearing an ortho-alkynyl and an ortho-formyl (or acetyl) group. researchgate.net For instance, a 5-formyl-4-(4-ethynylphenyl)-1H-pyrazole derivative could undergo intramolecular cyclization with various reagents to form pyrazolo-fused pyridines, pyrimidines, or other systems. The condensation of a 5-amino-1H-pyrazole-4-carbaldehyde with ketones has been used to afford pyrazolo[3,4-b]pyridines. semanticscholar.org
Cyclization involving Active Methylene (B1212753) Compounds: Pyrazole-fused 4H-pyrans can be synthesized through a domino reaction. This typically involves a Knoevenagel condensation of a pyrazole-based aldehyde with an active methylene compound, followed by a Michael addition and subsequent O-cyclization. rsc.org
Intramolecular Cycloadditions: The ethynyl group is an excellent dienophile or dipolarophile. If a suitable diene or 1,3-dipole can be generated elsewhere on the pyrazole scaffold, an intramolecular [4+2] or [3+2] cycloaddition can lead to the formation of fused ring systems.
Reductive Cyclization: The synthesis of 4H-pyrazolo[4,3-c]quinolin-4-ones has been achieved through the reduction of a nitro group precursor, which facilitates intramolecular cyclization. semanticscholar.org
The following table outlines several synthetic routes to create pyrazole-fused heterocycles, starting from functionalized pyrazole precursors that could be derived from this compound.
| Starting Pyrazole Precursor | Reaction Type | Fused System Formed | Reference |
| 5-Amino-1H-pyrazole-4-carbaldehyde | Condensation with Ketones | Pyrazolo[3,4-b]pyridine | semanticscholar.org |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Reaction with Hydrazine (B178648) | Pyrazolo[3,4-d]pyridazine | semanticscholar.org |
| 5-Azido-1-phenylpyrazole-4-carbaldehyde | One-pot reaction with Ethanones | Pyrazolo[3,4-b]pyridine | semanticscholar.org |
| 3-Methyl-1-phenyl-5-pyrazolone | Domino Knoevenagel/Michael Addition/O-cyclization | Pyrano[2,3-c]pyrazole | rsc.org |
| 5-(Pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde | Reaction with Methylene Active Nitriles followed by intramolecular cyclization | Pyrazolo[3,4-e]indolizine | semanticscholar.org |
These synthetic strategies highlight the versatility of the pyrazole core and the ethynyl functionality in constructing a wide array of fused heterocyclic compounds with potential biological and material applications. chim.itnih.gov
Coordination Chemistry and Metal Complex Formation
4-(4-ethynylphenyl)-1H-Pyrazole as a Ligand
(No specific information available in the literature)
(No specific information available in the literature)
Synthesis of Metal Complexes with Pyrazole-Derived Ligands
(No specific information available in the literature)
(No specific information available in the literature)
Structural and Electronic Properties of Coordination Compounds
(No specific information available in the literature)
Supramolecular Assemblies Involving Pyrazole-Metal Coordination
The ability of this compound to form both coordination bonds with metal ions and directional intermolecular interactions, such as hydrogen bonds, makes it an excellent building block for the construction of supramolecular assemblies.
Hydrogen bonding plays a pivotal role in the self-assembly of pyrazole-containing molecules. The N-H group of the pyrazole (B372694) ring is a potent hydrogen bond donor, while the sp²-hybridized nitrogen atom is a hydrogen bond acceptor. This donor-acceptor pair facilitates the formation of robust N-H···N hydrogen bonds, leading to the creation of various supramolecular motifs, including dimers, trimers, tetramers, and infinite chains. mdpi.comresearchgate.net
In the solid state, these hydrogen-bonded assemblies can be further organized through weaker interactions like C-H···π and π-π stacking interactions involving the phenyl and pyrazole rings. iucr.org The ethynyl (B1212043) group can also participate in C-H···π or C-H···X (where X is an electronegative atom) interactions, further directing the supramolecular architecture. The interplay of metal coordination and hydrogen bonding can lead to the formation of complex, multidimensional structures.
The combination of metal-ligand coordination and hydrogen bonding can give rise to extended molecular networks and metal-organic frameworks (MOFs). In such structures, the pyrazole ligand can bridge metal centers, forming one-, two-, or three-dimensional coordination polymers. The voids or channels within these frameworks can be occupied by solvent molecules or other guest species.
Applications in Materials Science
Metal-Organic Framework (MOF) Ligands
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. The design of the organic ligand is crucial for tailoring the structure and properties of the resulting MOF. The pyrazole (B372694) moiety of 4-(4-ethynylphenyl)-1H-pyrazole is an excellent nitrogen-donor ligand capable of coordinating with various metal centers to form stable, porous frameworks. digitellinc.comresearchgate.net
Organic Light-Emitting Diode (OLED) Materials
Organic Light-Emitting Diodes (OLEDs) are a major technology in displays and solid-state lighting. The performance of an OLED is highly dependent on the properties of the organic materials used in its emissive and charge-transporting layers. Pyrazole and pyrazoline derivatives have attracted significant attention for optoelectronic applications due to their high fluorescence quantum yields, thermal stability, and excellent charge-carrier mobility. researchgate.netnih.gov
The conjugated system of this compound makes it a promising candidate for use in OLEDs. This conjugation can be further extended through the reactive ethynyl (B1212043) group, allowing for the tuning of the material's electronic and photophysical properties. Pyrazoline-based materials, which are structurally related, have been shown to function as both hole-transporting and emissive layers, exhibiting bright luminescence. researchgate.net A close derivative, 4-(4-ethynylphenyl)-1-methyl-1H-pyrazole, is specifically categorized as an OLED material, suggesting its potential role in enhancing device performance. bldpharm.com Research on other pyrazole-containing systems has demonstrated their successful application as blue fluorescent emitters and as hosts for phosphorescent emitters in highly efficient OLEDs. acs.org
| Host Material | Emitter | Max. Luminance (cd/m²) | Max. EQE (%) | Color |
| 4′-(4-ethynylphenyl)-2,2′:6′,2″-terpyridine (70 wt%) | DMAC-TRZ | 19,986 | 22.35 | Cyan |
| Ir(ppy)₂L1 | N/A (Phosphor) | - | - | - |
| HPhP | N/A (Emitter) | - | - | Blue |
Table 1: Performance data for selected OLEDs incorporating pyrazole or ethynylphenyl derivatives. Data sourced from relevant research findings. researchgate.netacs.orgresearchgate.net
Aggregation-Induced Emission (AIE) Systems
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. researchgate.net This effect is typically caused by the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes light emission.
The molecular structure of this compound, which features a rotatable bond between the pyrazole and phenyl rings, makes it a candidate for AIE activity. In solution, free rotation can quench fluorescence, but in an aggregated state, this motion can be restricted, potentially "switching on" luminescence. The N-methylated analog, 4-(4-ethynylphenyl)-1-methyl-1H-pyrazole, is identified by material suppliers as having potential for AIE applications. bldpharm.com This aligns with research where pyrazole-containing ligands have been used to impart AIE properties to metal clusters, demonstrating that the pyrazole scaffold can be a key component in designing novel AIE luminogens (AIEgens). researchgate.net
Covalent Organic Framework (COF) Monomers
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed entirely from light elements linked by strong covalent bonds. mdpi.comnih.gov Their pre-designable structures and high porosity make them suitable for applications in gas storage, catalysis, and sensing. The synthesis of COFs relies on the use of monomers with specific geometries and reactive functional groups.
The this compound molecule is an ideal monomer for COF synthesis. The terminal ethynyl group is a highly versatile reactive handle that can participate in various polymerization reactions, such as Sonogashira coupling and click chemistry, to form the extended covalent network. The rigid, linear geometry of the ethynylphenyl unit helps ensure the formation of a crystalline and porous structure. The potential of this class of molecules is highlighted by the classification of 4-(4-ethynylphenyl)-1-methyl-1H-pyrazole as a COF monomer. bldpharm.com Furthermore, other building blocks containing ethynylphenyl groups have been successfully used to create robust, three-dimensional COFs.
Development of Electronic and Magnetic Materials
The development of novel organic electronic and magnetic materials is driven by the need for lightweight, flexible, and solution-processable alternatives to traditional inorganic materials. The extended π-conjugation in a molecule is a fundamental prerequisite for charge transport, making it a candidate for use in organic electronics.
The structure of this compound, with its interconnected aromatic pyrazole and phenyl rings and the π-system of the ethynyl group, provides a pathway for electron delocalization. Computational studies on related pyrazole derivatives have explored their electronic properties, such as HOMO-LUMO energy gaps, which are critical for determining their potential as semiconductor materials. researchgate.net The N-methyl derivative of the target compound is listed as both an electronic and a magnetic material, indicating its potential in these advanced applications. bldpharm.com The presence of nitrogen atoms in the pyrazole ring also allows for coordination with metal ions, which could be exploited to introduce magnetic properties into a resulting polymer or framework.
Exploration in Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are essential for applications in optical communications, data storage, and optical switching. A common strategy for designing molecular NLO materials is to create a donor-π-acceptor (D-π-A) architecture.
Pyrazole derivatives have been extensively investigated as promising NLO materials. nih.gov The pyrazole ring can function as an effective π-conjugated bridge or as part of the donor or acceptor group, while the ethynylphenyl unit serves to extend the π-system, which is known to enhance NLO properties. Numerous studies have confirmed that pyrazole-based compounds can exhibit significant third-order NLO responses, making them candidates for applications like optical limiting. nih.govresearchgate.netdntb.gov.ua
| Compound | NLO Property Investigated | Key Finding |
| N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates | Nonlinear absorption | Potential candidates for optical limiting applications. |
| (Z)-2-(4-nitrophenyl)-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylonitrile | High NLO response | High NLO response due to electron-accepting groups. |
| N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide | First and second hyperpolarizabilities | Significant hyperpolarizability values, indicating potential for NLO applications. |
Table 2: Summary of NLO properties for selected pyrazole and related heterocyclic derivatives. Data sourced from published research. nih.govresearchgate.netdntb.gov.ua
Supramolecular Polymers and Functional Dyes
The pyrazole ring is a well-established chromophore, and its derivatives have found applications as fluorescent substances and functional dyes. globalresearchonline.netbohrium.com The extended conjugation provided by the 4-ethynylphenyl group in this compound is expected to influence the molecule's photophysical properties, such as its absorption and emission wavelengths, making it a tunable component for creating new dyes and pigments. researchgate.net
In the realm of supramolecular chemistry, the N-H group on the pyrazole ring can act as a hydrogen bond donor, while the other nitrogen atom can act as a hydrogen bond acceptor. This capability allows for the self-assembly of molecules into ordered, one-dimensional chains or more complex networks, forming supramolecular polymers. These non-covalent polymers are of interest for their stimuli-responsive and self-healing properties. The rigid structure of this compound makes it an excellent candidate for building well-defined supramolecular architectures.
Theoretical and Computational Studies
Quantum Chemical Computations
Quantum chemical computations, particularly those based on Density Functional Theory (DFT), are central to the theoretical investigation of pyrazole (B372694) derivatives. researchgate.net These calculations provide a fundamental understanding of the molecule's behavior at the electronic level.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com For pyrazole derivatives, calculations are commonly performed using hybrid functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. asrjetsjournal.orgderpharmachemica.com
The primary output of a DFT calculation is the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. This provides precise theoretical values for bond lengths, bond angles, and dihedral angles. For 4-(4-ethynylphenyl)-1H-pyrazole, this would reveal the planarity between the phenyl and pyrazole rings and the precise orientation of the ethynyl (B1212043) group. These theoretical parameters are often in good agreement with experimental data from X-ray crystallography for similar compounds. uomphysics.net
Below is a hypothetical table of optimized geometrical parameters for this compound, as would be obtained from a DFT calculation.
| Parameter | Bond/Angle | Theoretical Value |
| Bond Length | C≡C | ~1.21 Å |
| C-C (Aryl-Ethynyl) | ~1.43 Å | |
| C-C (Aryl-Pyrazole) | ~1.48 Å | |
| N-N (Pyrazole) | ~1.35 Å | |
| Bond Angle | C-C-C (Aryl-Ethynyl) | ~178° |
| C-N-N (Pyrazole) | ~105° | |
| Dihedral Angle | Phenyl Ring - Pyrazole Ring | ~20-30° |
| Note: This table is illustrative and contains expected values based on similar structures, not published data for the specific compound. |
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability; a smaller gap generally implies higher reactivity. derpharmachemica.com
For this compound, the HOMO is expected to be delocalized over the π-system of the ethynylphenyl group, while the LUMO would likely be distributed across both the pyrazole and phenyl rings. These calculations are critical for predicting the molecule's behavior in charge transfer processes and its potential applications in materials science. nih.gov Quantum chemical parameters such as electronegativity, chemical hardness, and softness can also be derived from HOMO and LUMO energies. asrjetsjournal.orgmdpi.com
The following interactive table presents hypothetical FMO data for this compound.
| Parameter | Value (eV) |
| EHOMO | -6.20 |
| ELUMO | -1.50 |
| Energy Gap (ΔE) | 4.70 |
| Note: This table is illustrative and contains expected values based on similar structures, not published data for the specific compound. |
DFT calculations are routinely used to predict the spectroscopic signatures of molecules, which can then be compared with experimental spectra for validation.
FT-IR: Vibrational frequencies are calculated to predict the positions of absorption bands in the infrared spectrum. This helps in assigning specific vibrational modes, such as the characteristic C≡C stretch of the ethynyl group and the N-H stretch of the pyrazole ring. derpharmachemica.com
UV-Vis: Time-dependent DFT (TD-DFT) is employed to calculate electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. uomphysics.net For this compound, π-π* transitions involving the conjugated system would be predicted.
NMR: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. asrjetsjournal.org This allows for the assignment of every proton and carbon atom in the molecule.
Molecular Modeling and Dynamics Simulations
Beyond static quantum chemical calculations, molecular modeling techniques such as molecular docking are used to predict how a molecule might interact with a biological target, like an enzyme or receptor. ajol.info Although no specific studies on this compound have been reported, this approach is common for pyrazole derivatives to assess their potential as inhibitors or therapeutic agents. nih.govnih.gov
Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time. eurasianjournals.com These simulations model the movement of atoms and can be used to explore conformational changes, the stability of molecule-receptor complexes, and the influence of solvent on molecular structure.
Mechanistic Investigations using Computational Methods
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a chemical transformation. For instance, computational studies on related pyrazoles have explored the mechanisms of cycloaddition reactions or electrophilic substitutions. nih.gov For this compound, such studies could investigate the reactivity of the ethynyl group in click chemistry reactions or the susceptibility of the pyrazole and phenyl rings to substitution.
Studies on Intermolecular Interactions and Molecular Packing (e.g., Hirshfeld Analysis)
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. uomphysics.netscirp.org Based on the electron distribution of a molecule, it partitions the crystal space and generates a unique surface for each molecule. researchgate.net
The surface is colored to indicate different types of intermolecular contacts and their relative strength. Two-dimensional "fingerprint plots" are derived from the Hirshfeld surface, providing a quantitative summary of the close contacts in the crystal. nih.gov For pyrazole derivatives, Hirshfeld analysis typically reveals the significance of H···H, C···H, and N···H interactions in the crystal packing. scirp.orgresearchgate.nettandfonline.com For this compound, this analysis would quantify the contributions of van der Waals forces and potential C-H···π or N-H···π hydrogen bonds, which govern the supramolecular assembly.
A hypothetical breakdown of intermolecular contacts from a Hirshfeld analysis is shown below.
| Contact Type | Contribution (%) |
| H···H | 45.5 |
| C···H / H···C | 32.0 |
| N···H / H···N | 15.5 |
| C···C | 5.0 |
| Other | 2.0 |
| Note: This table is illustrative and contains expected values based on similar structures, not published data for the specific compound. |
Tautomerism and Proton Transfer Reaction Studies
The phenomenon of tautomerism is a fundamental characteristic of the pyrazole ring system, significantly influencing its chemical reactivity, physical properties, and biological interactions. mdpi.com For pyrazoles that are unsymmetrically substituted, this manifests as annular prototropic tautomerism, where the proton on the nitrogen atom can migrate between the two annular nitrogen positions. In the case of this compound, this equilibrium involves two distinct tautomeric forms: this compound and its corresponding, though generally less stable, 2H-tautomer.
Computational chemistry provides a powerful lens through which to examine the thermodynamics and kinetics of this process. Theoretical studies, primarily using Density Functional Theory (DFT), have been extensively applied to various pyrazole derivatives to determine the relative stabilities of tautomers and the energetic barriers associated with the proton transfer. mdpi.com
Tautomeric Stability
For pyrazoles substituted at the C4 position, the two nitrogen atoms (N1 and N2) are not equivalent, leading to two different tautomers. The relative stability of these tautomers is influenced by the electronic nature of the substituent at the C4 position. While specific computational studies focusing exclusively on this compound are not prevalent in the literature, general principles derived from studies on other 4-substituted pyrazoles can be applied. The 4-ethynylphenyl group, with its combination of an sp-hybridized carbon and an aromatic ring, exerts a specific electronic influence on the pyrazole core.
Theoretical calculations on a wide range of pyrazole derivatives have established that the stability of tautomers is linked to the electronic properties of the ring substituents. mdpi.com For instance, studies on various 4-substituted pyrazoles have investigated how electron-donating and electron-withdrawing groups affect the tautomeric equilibrium.
Proton Transfer Mechanisms and Energy Barriers
The transfer of the proton between the two nitrogen atoms can occur through two primary pathways: an intramolecular "proton shift" or an intermolecular process facilitated by solvent molecules.
Intramolecular Proton Transfer: Theoretical calculations have shown that the direct intramolecular 1,2-proton transfer in the gas phase is a high-energy process. mdpi.com This is attributed to the significant geometric strain and loss of aromaticity in the transition state structure. Studies on 4-substituted pyrazoles using high-level computational methods (such as CAM-B3LYP and MP2) have calculated the activation energy for this intramolecular migration to be in the range of 47.8–55.5 kcal/mol. mdpi.com This high barrier suggests that the uncatalyzed, direct transfer is kinetically unfavorable under normal conditions.
Intermolecular Proton Transfer: In the presence of protic solvents like water, the mechanism for proton transfer changes significantly. The solvent molecules can act as a "proton shuttle," creating a hydrogen-bonded bridge between the two nitrogen atoms of the pyrazole ring. This intermolecular pathway dramatically lowers the activation energy for the tautomerization process. mdpi.com Computational models have demonstrated that the presence of even a small number of water molecules can substantially reduce the energy barrier compared to the gas-phase intramolecular shift. mdpi.com Studies on the parent pyrazole molecule have shown that a bridge of two water molecules is particularly effective in stabilizing the transition state and facilitating the proton transfer. mdpi.com
The table below summarizes representative theoretical data for proton transfer in substituted pyrazoles, illustrating the high energy barrier for the intramolecular pathway.
| Compound/System | Method | Pathway | Calculated Activation Energy (kcal/mol) | Reference |
| 4-Substituted Pyrazoles | CAM-B3LYP / MP2 | Intramolecular | 47.8–55.5 | mdpi.com |
| Pyrazole Monomer | G3//B3LYP | Intramolecular | High Barrier | mdpi.com |
| Pyrazole-(H₂O)₂ Complex | MP2/aug-cc-pVDZ | Intermolecular | Significantly Lowered | mdpi.com |
This table presents generalized findings from computational studies on pyrazole systems to illustrate the energetic differences between proton transfer pathways. Specific values for this compound are not available and would require dedicated computational analysis.
Advanced Characterization Techniques in Research
Spectroscopic Analyses
Spectroscopic techniques are indispensable tools for probing the molecular structure and electronic environment of chemical compounds. For 4-(4-ethynylphenyl)-1H-pyrazole, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy provides detailed information about the atomic arrangement within a molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The pyrazole (B372694) ring protons typically appear as singlets or doublets in the aromatic region of the spectrum. The protons of the phenyl ring will show characteristic splitting patterns (doublets or multiplets) depending on their substitution. A key feature would be the signal for the ethynyl (B1212043) proton, which usually appears as a singlet in a specific region of the spectrum. The NH proton of the pyrazole ring may appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atoms of the pyrazole and phenyl rings will resonate in the aromatic region. The two sp-hybridized carbons of the ethynyl group are expected to have characteristic chemical shifts.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Proton Assignment |
| ~13.0 (br s, 1H) | NH (pyrazole) |
| ~8.0 (s, 2H) | CH (pyrazole) |
| ~7.6 (d, 2H) | CH (phenyl) |
| ~7.4 (d, 2H) | CH (phenyl) |
| ~3.1 (s, 1H) | C≡CH |
| Note: This is a predicted data table based on analogous compounds. Actual experimental values may vary. |
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. Key expected vibrational frequencies for this compound include:
N-H stretch: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the pyrazole N-H group.
C≡C-H stretch: A sharp, characteristic peak around 3300 cm⁻¹ for the terminal alkyne C-H bond.
C≡C stretch: A weaker absorption in the range of 2100-2260 cm⁻¹ for the carbon-carbon triple bond.
C=C and C=N stretches: Aromatic and pyrazole ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.
C-H stretches: Aromatic and pyrazole C-H stretching vibrations are observed around 3000-3100 cm⁻¹.
| IR Absorption (Predicted) * |
| Frequency (cm⁻¹) |
| 3100-3500 |
| ~3300 |
| 2100-2260 |
| 1400-1600 |
| 3000-3100 |
| Note: This is a predicted data table based on analogous compounds. Actual experimental values may vary. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound, involving the phenyl ring, the ethynyl linker, and the pyrazole ring, is expected to result in strong UV absorption. The absorption maxima (λ_max) are anticipated to be in the ultraviolet region, corresponding to π-π* transitions within the conjugated system. The exact position of the absorption bands can be influenced by the solvent polarity.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. The fragmentation pattern observed in the mass spectrum can provide valuable structural information, revealing the stable fragments that are formed upon ionization.
X-ray Diffraction Methods
X-ray diffraction techniques are the most definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction for Molecular Structure Elucidation
Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique can provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and revealing the molecule's conformation in the solid state. Furthermore, it elucidates the packing of the molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding (involving the pyrazole N-H) and π-π stacking interactions between the aromatic rings.
| Crystallographic Data (Hypothetical) * |
| Parameter |
| Crystal System |
| Space Group |
| a (Å) |
| b (Å) |
| c (Å) |
| α (°) |
| β (°) |
| γ (°) |
| Volume (ų) |
| Z |
| Note: This is a hypothetical data table based on a related bromo-substituted pyrazole. Actual experimental values for this compound may differ. |
Despite a comprehensive search for scientific literature, specific elemental microanalysis data for the compound this compound could not be located. Research articles detailing the synthesis and characterization of this particular molecule, which would typically include elemental analysis results for carbon, hydrogen, and nitrogen, were not available in the public domain.
Therefore, the generation of an article with the specified section on "Elemental Microanalysis" containing data tables and detailed research findings for this compound is not possible at this time.
Future Research Directions and Emerging Trends
Rational Design of Novel Pyrazole-Based Scaffolds for Specific Applications
The versatility of the pyrazole (B372694) core allows for extensive functionalization, making it a prime candidate for the rational design of new molecules with tailored properties. ijrpr.comallresearchjournal.com By strategically modifying the structure of 4-(4-ethynylphenyl)-1H-pyrazole, researchers can fine-tune its electronic and steric characteristics to enhance its performance in specific applications. nih.govresearchgate.net This includes the development of derivatives with improved biological activity, such as anticancer or antimicrobial agents. allresearchjournal.comrjpdft.com
Integration of Pyrazole Chemistry with Nanotechnology and Advanced Materials
The unique properties of pyrazole derivatives are being harnessed in the field of nanotechnology and advanced materials. ijrpr.com The integration of pyrazole-containing compounds into nanostructures can lead to novel materials with enhanced functionalities. ijrpr.comresearchgate.net For example, pyrazole derivatives have been incorporated into nanoparticles for applications in drug delivery and bioimaging. ijrpr.comnih.gov
Magnetic nanoparticles, in particular, have been used as catalysts in the synthesis of pyrazole derivatives, offering a green and efficient methodology. researchgate.netresearchgate.net Furthermore, the incorporation of pyrazole scaffolds into polymers and other materials can impart desirable properties such as thermal stability and specific electronic characteristics. The ethynyl (B1212043) group in this compound is particularly useful for "click" chemistry reactions, allowing for its efficient attachment to other molecules and surfaces.
Advanced Computational Modeling for Predictive Design
Computational modeling has become an indispensable tool in the predictive design of novel pyrazole derivatives. nih.govresearchgate.net Techniques like Quantitative Structure-Activity Relationship (QSAR) studies help in understanding the correlation between the molecular structure of pyrazole derivatives and their biological activity. nih.govresearchgate.net These models can predict the potential efficacy of new compounds before they are synthesized, saving time and resources. nih.govresearchgate.netmdpi.com
Molecular docking simulations provide detailed insights into the binding interactions between pyrazole-based ligands and their target proteins. mdpi.comjapsonline.com This information is critical for designing inhibitors with high affinity and selectivity. mdpi.com Time-dependent density functional theory (TD-DFT) is another computational method used to predict the photophysical properties of these molecules, which is essential for their application in areas like organic electronics and bioimaging. clemson.edu
Development of Sustainable Synthetic Methodologies
There is a growing emphasis on developing green and sustainable methods for the synthesis of pyrazole derivatives. thieme-connect.com Traditional synthetic routes often involve harsh reaction conditions and the use of toxic reagents. nih.gov To address these issues, researchers are exploring eco-friendly alternatives. thieme-connect.comnih.govacs.org
These green approaches include the use of water as a solvent, microwave-assisted synthesis, and the use of heterogeneous catalysts that can be easily recovered and reused. thieme-connect.comnih.gov Multicomponent reactions, where multiple starting materials react in a single step to form a complex product, are also being investigated as a more efficient and atom-economical approach. nih.govacs.org The development of such sustainable methodologies is crucial for minimizing the environmental impact of pyrazole synthesis. ijrpr.com Visible light-promoted synthesis is another emerging green and sustainable strategy. nih.gov
Exploration of Pyrazole Derivatives in Novel Photophysical Systems
The unique electronic and structural properties of pyrazole derivatives make them promising candidates for applications in novel photophysical systems. nih.govmdpi.com Their inherent fluorescence and the ability to tune their emission properties through chemical modification have led to their use as fluorescent probes and sensors. nih.govrsc.org
The ethynylphenyl group in this compound can enhance the compound's luminescent properties. vulcanchem.com Researchers are exploring the use of these derivatives in organic light-emitting diodes (OLEDs), solar cells, and as components in bioimaging agents. nih.govrsc.org The photophysical behavior of these compounds, including their absorption and emission spectra, is a key area of investigation. icmab.es The development of pyrazole-based compounds with aggregation-induced emission (AIE) characteristics is also a promising area of research for applications in organic electronics. rsc.org
Q & A
Q. What are the optimal reaction conditions for synthesizing 4-(4-ethynylphenyl)-1H-pyrazole to achieve high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Sonogashira Coupling : To introduce the ethynyl group at the 4-position of the phenyl ring.
- Pyrazole Cyclization : Using hydrazine derivatives under reflux conditions with polar aprotic solvents (e.g., DMF or THF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.
- Critical Parameters : Temperature control (±2°C), anhydrous conditions, and stoichiometric precision (1:1.2 molar ratio for coupling agents) to minimize side products.
Table 1 : Example Reaction Conditions from Analogous Syntheses
| Step | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Sonogashira Coupling | THF | 80 | 12 | 68–73 | |
| Cyclization | DMF | 120 | 6 | 85 |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR to confirm regiochemistry and substituent positions. For example, the ethynyl proton appears as a singlet at δ ~2.5–3.0 ppm in -NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 223.0874).
- X-ray Diffraction (XRD) : SHELX software for crystal structure refinement. The ethynyl group’s linear geometry is confirmed via bond angles (C≡C–C ~180°) .
Advanced Research Questions
Q. How can computational methods predict the reactivity and regioselectivity in the synthesis of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the ethynyl group’s electron-deficient nature directs electrophilic substitution to the pyrazole’s 3-position .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis. AutoDock Vina or Schrödinger Suite can model binding affinities .
- Kinetic Studies : Monitor reaction intermediates via time-resolved IR spectroscopy to validate computational predictions.
Q. How can researchers resolve discrepancies between in vitro and in vivo biological activity data for this compound?
- Methodological Answer :
- Metabolic Stability Assays : Use liver microsomes (human/rat) to identify rapid degradation pathways. For example, ethynyl groups may undergo oxidative metabolism via CYP450 enzymes .
- Pharmacokinetic Modeling : Compartmental analysis (e.g., NONMEM) to correlate in vitro IC with plasma concentrations.
- Prodrug Strategies : Modify the ethynyl group (e.g., esterification) to enhance bioavailability .
Data Contradiction Analysis
Q. How should conflicting crystallographic and spectroscopic data on substituent orientation be addressed?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate XRD data with - NOESY NMR to confirm spatial arrangements. For example, an XRD-derived torsion angle of 15° between phenyl and pyrazole rings should correlate with NOESY cross-peaks .
- Dynamic NMR Studies : Variable-temperature NMR to detect conformational flexibility that may explain discrepancies.
- Error Analysis : Apply Hamilton R-factors in XRD refinement and assess signal-to-noise ratios in NMR spectra .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
